4-amino-N,N-diisopropylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diisopropylbenzenesulfonamide involves multiple steps. One common method includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 4-nitroaniline with diisopropylamine and sulfonyl chloride in the presence of a base like sodium hydroxide can yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-N,N-diisopropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-N,N-diisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but with different alkyl groups.
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Contains a methoxypropyl group instead of diisopropyl
Uniqueness
4-Amino-N,N-diisopropylbenzenesulfonamide is unique due to its specific alkyl groups, which can influence its chemical reactivity and biological activity. The presence of diisopropyl groups can enhance its stability and solubility compared to other similar compounds .
Properties
IUPAC Name |
4-amino-N,N-di(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNCKPIBCUTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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